(5-Bromo-2-propoxyphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

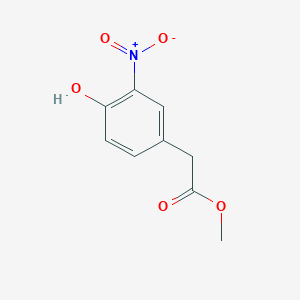

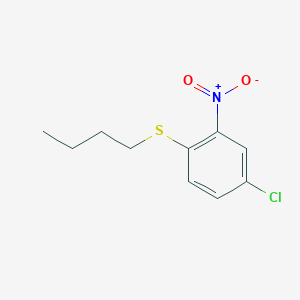

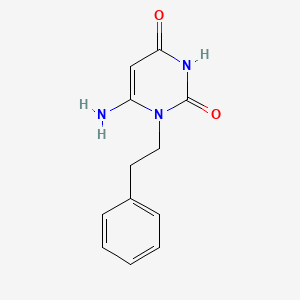

The compound (5-Bromo-2-propoxyphenyl)methanol is a brominated aromatic alcohol with a propoxy substituent on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of (5-Bromo-2-propoxyphenyl)methanol.

Synthesis Analysis

The synthesis of related brominated aromatic compounds involves multi-step procedures that can be adapted to synthesize (5-Bromo-2-propoxyphenyl)methanol. For instance, the synthesis of enantiomerically pure diarylethanes as described in the first paper involves a 7-step procedure starting from a bromo-chlorophenyl ketone derivative . This suggests that a similar approach could be taken for the synthesis of (5-Bromo-2-propoxyphenyl)methanol, potentially involving the protection of the alcohol group, followed by a halogenation step to introduce the bromine atom.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using X-ray crystallography, as demonstrated in the second paper for a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone . This technique could be employed to determine the precise molecular structure of (5-Bromo-2-propoxyphenyl)methanol, including bond lengths, angles, and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds with nucleophiles, such as anilines, can be studied through kinetic experiments. The third paper discusses the kinetics of anilino-debromination reactions of a brominated thiophen compound in methanol . This information can be used to infer the reactivity of (5-Bromo-2-propoxyphenyl)methanol with nucleophiles, which may involve similar debromination mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be characterized by various techniques. For example, the crystal structure determination provides information on the crystal system, cell dimensions, and density . These properties are crucial for understanding the material's behavior in different conditions and its potential applications. The susceptibility constants obtained from kinetic studies can also shed light on the electronic effects of substituents on the aromatic ring, which in turn influence the compound's reactivity .

Aplicaciones Científicas De Investigación

-

Synthesis of SGLT2 Inhibitors

- Field : Pharmaceutical Chemistry

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to the one you mentioned, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

Synthesis and Applications of m-Aryloxy Phenols

- Field : Chemical Technology

- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Method : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Safety And Hazards

Direcciones Futuras

“(5-Bromo-2-propoxyphenyl)methanol” has potential applications in various fields of research and industry1. However, the specific future directions for this compound are not provided in the search results.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propiedades

IUPAC Name |

(5-bromo-2-propoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOIAUZZKJVNKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366930 |

Source

|

| Record name | (5-bromo-2-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-propoxyphenyl)methanol | |

CAS RN |

693823-10-8 |

Source

|

| Record name | (5-bromo-2-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)